

Spectroscopic Cross-Validation of 2-(4-Nitrophenyl)ethanamine: A Comparative Guide

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Compound of Interest

Compound Name: **2-(4-Nitrophenyl)ethanamine**

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This guide provides a detailed comparison of the spectroscopic data for **2-(4-Nitrophenyl)ethanamine** against two structurally related alternatives: phenethylamine and p-nitrotoluene. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the cross-validation of **2-(4-Nitrophenyl)ethanamine** using common spectroscopic techniques. All data is presented in standardized tables, and detailed experimental protocols are provided for each analytical method.

Data Presentation

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for **2-(4-Nitrophenyl)ethanamine** and its selected alternatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-H	-CH ₂ -Ar	-CH ₂ -N	-NH ₂	Ar-CH ₃
2-(4-Nitrophenyl)ethanamine Hydrochloride	8.18 (d, 2H), 7.49 (d, 2H)	3.23 (t, 2H)	3.08 (t, 2H)	8.5 (br s, 3H)	-
Phenethylamine	7.32-7.17 (m, 5H)	2.94 (t, 2H)	2.75 (t, 2H)	1.23 (s, 2H)	-
p-Nitrotoluene	8.14 (d, 2H), 7.35 (d, 2H)	-	-	-	2.45 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-C (quaternary)	Ar-CH	-CH ₂ -Ar	-CH ₂ -N	Ar-CH ₃
2-(4-Nitrophenyl)ethanamine Hydrochloride	146.7, 146.4	130.1, 123.7	39.4	34.0	-
Phenethylamine	139.3	128.9, 128.5, 126.3	42.7	39.5	-
p-Nitrotoluene	147.2, 138.4	129.4, 123.4	-	-	21.0

Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	N-H Stretch	C-H (sp ³) Stretch	C-H (Ar) Stretch	C=C (Ar) Stretch	NO ₂ Stretch (asym/sym)
2-(4-Nitrophenyl)ethanamine Hydrochloride	3200-2800 (broad)	2926, 2855	3080	1603, 1495	1518, 1347
Phenethylamine	3360, 3290	2925, 2855	3085, 3062, 3026	1603, 1496, 1453	-
p-Nitrotoluene	-	-	3080	1605, 1490	1518, 1348

Table 4: Mass Spectrometry Data (m/z of Major Fragments)

Compound	[M] ⁺	Key Fragments
2-(4-Nitrophenyl)ethanamine	166	136, 120, 106, 91, 77
Phenethylamine	121	104, 91, 77, 65
p-Nitrotoluene	137	120, 91, 65

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures for obtaining high-quality spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the hydrochloride salt, CDCl₃ for the free base). Transfer the solution to a 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1][2]

- Pellet Formation: Place the powdered mixture into a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]
- Data Acquisition:
 - Instrument: A Fourier-Transform Infrared Spectrometer.
 - Mode: Transmittance.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

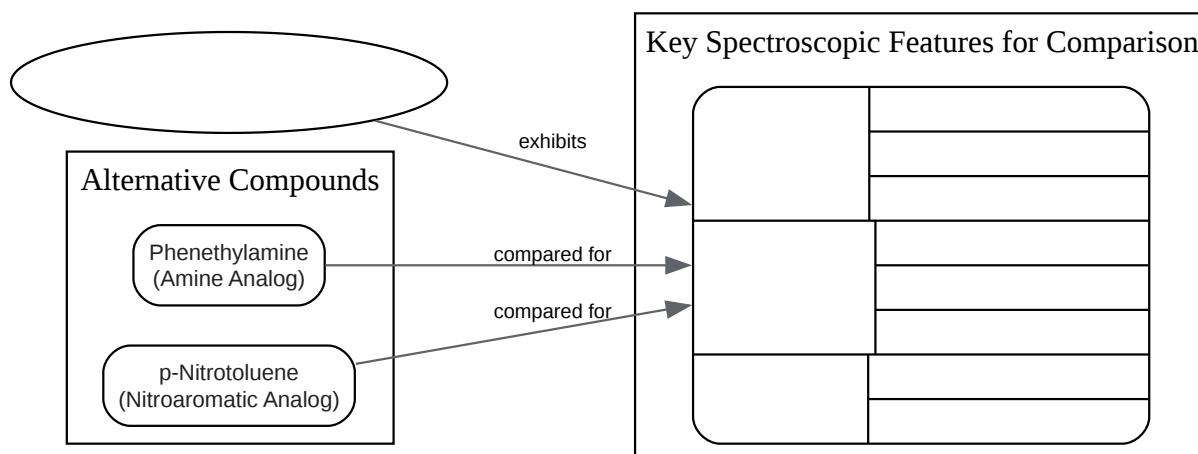
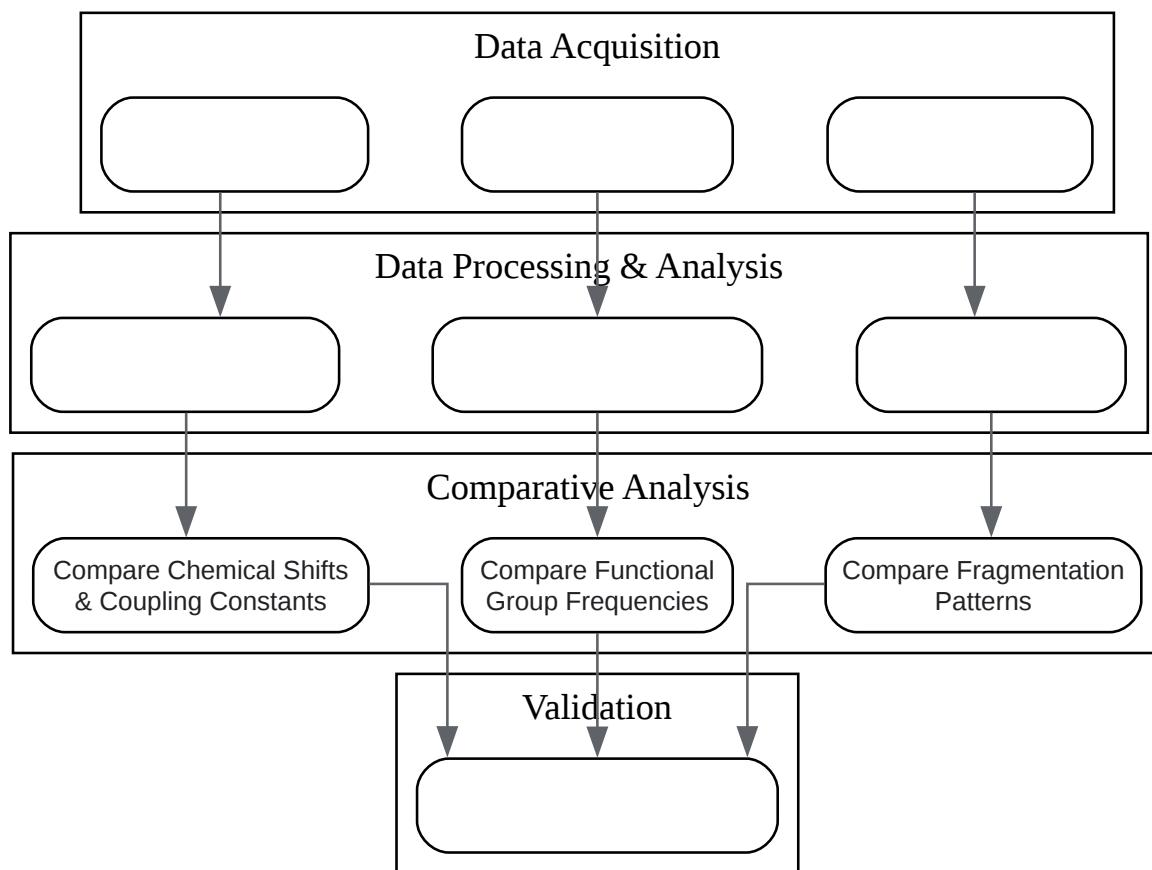
Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). [3] The sample must be volatile enough to be vaporized in the ion source.[3]
- Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

- Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.

Mandatory Visualization

The following diagrams illustrate the workflow for spectroscopic data cross-validation and the logical relationships in comparing the data.



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